molecular formula C10H8Cl2N4O2 B11792504 Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate

Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11792504
M. Wt: 287.10 g/mol
InChI Key: CKYXKFQJBCQIHQ-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of Chlorine Atoms: Chlorination of the pyridine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Triazole Ring:

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The presence of the triazole ring is known to enhance binding affinity and specificity for certain targets, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate: Unique due to its specific substitution pattern on the pyridine and triazole rings.

    Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate: Lacks the methyl group on the pyridine ring.

    Methyl 2-(6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate: Lacks the chlorine atoms on the pyridine ring.

Uniqueness

The unique combination of the dichloro and methyl substituents on the pyridine ring, along with the triazole ring, imparts distinct chemical and biological properties to this compound. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a synthetic compound that has garnered significant attention in medicinal chemistry and agricultural science due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications.

Chemical Structure and Properties

The compound features a triazole ring attached to a pyridine derivative with dichloro substitutions. Its molecular formula is C11H8Cl2N4O2C_{11}H_{8}Cl_{2}N_{4}O_{2}, and it has a molecular weight of approximately 287.10 g/mol. The presence of the triazole moiety is particularly noteworthy as it is known for diverse biological activities, including antimicrobial and antifungal properties.

Synthesis Methods

The synthesis of this compound typically involves several steps including:

  • Formation of the Triazole Ring : Utilizing "click" chemistry methods to create the triazole structure.
  • Pyridine Derivative Modification : Introducing dichloro and methyl groups onto the pyridine ring.
  • Esterification : Converting the carboxylic acid group into a methyl ester.

These synthetic routes can be optimized for yield and purity using advanced techniques such as continuous flow reactors.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that compounds bearing similar structures often demonstrate potent inhibition against various fungal strains and bacteria .

For example:

CompoundActivity TypeEffectiveness
This compoundAntifungalHigh
Metronidazole DerivativesAntimicrobialModerate to High

The compound's effectiveness is attributed to its ability to disrupt cellular processes in microorganisms .

The biological activity of this compound may be linked to its interaction with specific biological targets such as enzymes or receptors involved in metabolic pathways. Studies are ongoing to elucidate these interactions further, which could lead to new therapeutic applications in treating infections or diseases caused by resistant strains of pathogens .

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of triazole compounds exhibited enhanced antifungal activity compared to their parent compounds. This compound was among those tested and showed superior inhibition rates against fungal growth .
  • Agricultural Applications : The compound has been evaluated for its potential use as a fungicide in agricultural practices. Its structural properties suggest it could serve as an effective agent against various plant pathogens .

Properties

Molecular Formula

C10H8Cl2N4O2

Molecular Weight

287.10 g/mol

IUPAC Name

methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)triazole-4-carboxylate

InChI

InChI=1S/C10H8Cl2N4O2/c1-5-6(11)3-7(12)9(14-5)16-13-4-8(15-16)10(17)18-2/h3-4H,1-2H3

InChI Key

CKYXKFQJBCQIHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1Cl)Cl)N2N=CC(=N2)C(=O)OC

Origin of Product

United States

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